molecular formula C10H15BrN2 B1395145 5-bromo-N,N-diethyl-4-methylpyridin-2-amine CAS No. 1220027-63-3

5-bromo-N,N-diethyl-4-methylpyridin-2-amine

Cat. No.: B1395145
CAS No.: 1220027-63-3
M. Wt: 243.14 g/mol
InChI Key: IUJWJSUVRGEWKX-UHFFFAOYSA-N
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Description

5-bromo-N,N-diethyl-4-methylpyridin-2-amine is a chemical compound that belongs to the class of pyridine derivatives. It is known for its role as a potent inhibitor of protein kinase C, an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N,N-diethyl-4-methylpyridin-2-amine typically involves the bromination of N,N-diethyl-4-methyl-2-pyridinamine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5-position of the pyridine ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

5-bromo-N,N-diethyl-4-methylpyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of the corresponding amine derivatives.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

5-bromo-N,N-diethyl-4-methylpyridin-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its inhibitory effects on protein kinase C, which is involved in signal transduction pathways.

    Medicine: Potential therapeutic applications due to its role in modulating cellular processes such as apoptosis and cell proliferation.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-bromo-N,N-diethyl-4-methylpyridin-2-amine involves the inhibition of protein kinase C. This enzyme is crucial for various cellular processes, including the regulation of cell growth, differentiation, and apoptosis. By inhibiting protein kinase C, the compound can modulate these cellular pathways, making it a valuable tool in research and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-N,4-dimethyl-2-pyridinamine: Similar structure but with a different substitution pattern.

    2-Amino-5-bromo-4-methylpyridine: Similar brominated pyridine derivative with an amino group instead of diethylamino

Uniqueness

5-bromo-N,N-diethyl-4-methylpyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its potent inhibition of protein kinase C sets it apart from other similar compounds, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

5-bromo-N,N-diethyl-4-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN2/c1-4-13(5-2)10-6-8(3)9(11)7-12-10/h6-7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUJWJSUVRGEWKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC=C(C(=C1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201261679
Record name 5-Bromo-N,N-diethyl-4-methyl-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201261679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220027-63-3
Record name 5-Bromo-N,N-diethyl-4-methyl-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220027-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-N,N-diethyl-4-methyl-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201261679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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